Product packaging for Hexaglycerol(Cat. No.:CAS No. 87454-80-6)

Hexaglycerol

Cat. No.: B12301427
CAS No.: 87454-80-6
M. Wt: 462.5 g/mol
InChI Key: FWTZRWTUPSQZOG-UHFFFAOYSA-N
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Description

Definitional Framework and Structural Characterization of Hexaglycerol (Polyglycerol-6)

This compound, systematically referred to as Polyglycerol-6 (PG-6), is a polyether polyol composed of an average of six glycerol (B35011) units linked by ether bonds. smolecule.com It is part of the broader class of polyglycerols, which are polymers derived from the monomer glycerol. The resulting structure is typically a complex, hyperbranched, or dendritic architecture, although linear variations can be synthesized. daicel.com This three-dimensional, globular structure provides a high density of terminal hydroxyl (-OH) groups, which are key to its chemical functionality and physical properties. smolecule.com

The numerous hydroxyl groups impart significant hydrophilicity to the molecule, allowing for strong hydrogen bonding with water and rendering it highly water-soluble. evitachem.com These functional groups also serve as active sites for extensive chemical modification, such as esterification with fatty acids to create surfactants or crosslinking to form hydrogels. smolecule.comalfa-chemistry.com The synthesis of this compound is primarily achieved through the polymerization of glycerol, which can be catalyzed by either alkaline or acidic catalysts under specific temperature and pressure conditions. evitachem.com Alternative methods, such as the ring-opening polymerization of glycidol (B123203), can yield polyglycerols with a more defined structure and narrower molecular weight distribution. daicel.com

PropertyValueReference(s)
Chemical Formula C18H38O13 chemicalbook.com
Molecular Weight 462.48652 g/mol chemicalbook.com
Appearance Off-White to Light Yellow Oil to Gel chemicalbook.comchemicalbook.comechemi.com
Boiling Point 711.9°C at 760 mmHg echemi.com
Density 1.361 g/cm³ echemi.com
Flash Point 384.4°C echemi.com
Refractive Index 1.538 echemi.com
Solubility Soluble in DMSO; Slightly soluble in Chloroform; High water solubility evitachem.comchemicalbook.comchemicalbook.com

This compound is distinguished from other polyols by its specific degree of polymerization and resulting physicochemical properties. Within the polyglycerol family, properties like viscosity and hydrophilicity are directly influenced by the number of glycerol units. Lower molecular weight polyglycerols such as diglycerol (B53887) and triglycerol are more fluid, whereas higher oligomers like decaglycerol (B1678983) offer increased functionality. this compound is often considered to represent an optimal balance, providing significant hydration capabilities while functioning effectively as an emulsifier.

When compared to other classes of polyols, such as polyethylene (B3416737) glycols (PEGs), polyglycerols like this compound offer a different structural architecture (hyperbranched vs. linear) and a higher density of hydroxyl groups, which can influence their application in areas like drug delivery and surface modification. mdpi.com

Nomenclature in academic and commercial literature can present discrepancies. "this compound" is often used interchangeably with "Polyglycerol-6" or "Hexaglycerin". chemicalbook.comchemicalbook.com A significant issue arises from the synthesis process, as the polymerization of glycerol typically yields a mixture of polyglycerols with varying chain lengths and structures (linear, branched, and cyclic). google.comdss.go.th Therefore, a commercial product labeled "this compound" is a polydisperse mixture with an average degree of polymerization of six. dss.go.th It may also contain other oligomers like pentaglycerol and heptaglycerol. google.com This contrasts with a precisely defined molecule, and researchers have noted that the exact composition of commercial polyglycerols can vary significantly. google.com A computer analysis has calculated that over 7,000 possible structures exist for a this compound, excluding stereoisomers, highlighting its structural complexity. dss.go.th

PolyolAverage Glycerol UnitsKey Distinguishing FeaturesReference(s)
Diglycerol 2Lower viscosity, more fluid.
Triglycerol 3More fluid than this compound.
This compound (PG-6) 6Balanced viscosity and emulsifying properties; high density of hydroxyl groups. smolecule.com
Decaglycerol (PG-10) 10Higher molecular weight, enhanced emolliency and functionality. smolecule.comevitachem.com
Polyethylene Glycol (PEG) N/ATypically linear polyether structure derived from ethylene (B1197577) oxide; different backbone and functional group density. jst.go.jp

Historical Trajectories of Glycerol Oligomerization Research

Research into the oligomerization of glycerol has a history rooted in the need to convert abundant glycerol, a byproduct of biodiesel production, into value-added chemicals. researchgate.netnih.gov The primary goal has been the selective etherification of glycerol to form low molecular-weight oligomers like diglycerol (DG) and triglycerol (TG), which have found broad applications in the cosmetics, food, and polymer industries. researchgate.netdntb.gov.ua

Early research focused on understanding and controlling the consecutive nature of the polymerization reaction. dntb.gov.ua It was established that allowing the reaction to proceed to complete glycerol conversion leads to the formation of undesirable high molecular-weight polymers. dntb.gov.ua Therefore, achieving a high yield of a specific oligomer like diglycerol requires interrupting the reaction at an optimal glycerol conversion, typically around 50%. dntb.gov.ua

The field has extensively explored various catalytic systems to direct the reaction. Both homogeneous catalysts (e.g., sodium carbonate, sulfuric acid) and heterogeneous catalysts (e.g., zeolites, mixed metal oxides) have been investigated. researchgate.netnih.govdntb.gov.ua Alkaline catalysts are often preferred as they tend to reduce the formation of unwanted cyclic byproducts compared to acidic catalysts. qualitas1998.net However, heterogeneous catalysts, while easier to separate from the reaction mixture, have faced challenges such as the leaching of active sites and even dissolution in hot glycerol at typical reaction temperatures (240–260°C). dntb.gov.ua This has complicated the ability to distinguish between true heterogeneous and unintentional homogeneous catalysis. dntb.gov.ua Much of the historical research has thus centered on developing more stable and selective catalysts and optimizing reaction parameters like temperature, pressure, and catalyst concentration to control the molecular weight and structure of the resulting polyglycerols. dntb.gov.uasciepub.com

Contemporary Significance and Research Frontiers in Chemical Science

In modern chemical science, this compound and other polyglycerols are recognized for their potential as highly functional and biocompatible building blocks. mdpi.com Their significance stems from their hyperbranched structure and the abundance of modifiable hydroxyl groups. This allows for a high degree of functionalization, making them ideal scaffolds for creating complex, tailored polymers. mdpi.com

A major area of contemporary application is in the synthesis of polyglycerol fatty acid esters (PGFEs). qualitas1998.net By esterifying the hydroxyl groups of this compound with various fatty acids (e.g., oleic acid, stearic acid), a wide range of non-ionic surfactants and emulsifiers can be produced. alfa-chemistry.comgoogle.com These derivatives are valued in numerous industries for their ability to stabilize emulsions. alfa-chemistry.com For instance, this compound monooleate has been studied for its ability to form stable complexes with proteins to improve emulsion stability for encapsulating bioactive compounds. researchgate.net

The research frontiers for this compound are rapidly expanding, particularly in biomedical and materials science. mdpi.com Its biocompatibility and hydrophilicity make it a prime candidate for applications in:

Drug Delivery: The hyperbranched structure of polyglycerols can be used to create nanocarriers for therapeutic agents, potentially improving their bioavailability and circulation time. mdpi.com

Tissue Engineering: Its ability to retain moisture and its biocompatible nature are being explored for the development of hydrogels and other materials for regenerative medicine.

Advanced Materials: Research is focused on using this compound as a core for creating multi-arm polymers, such as 8-arm PEGs, for use in specialized applications. sigmaaldrich.com Furthermore, it has been successfully transformed into a photoprintable resin for high-resolution 3D printing of intricate models. researchgate.netresearchgate.net

A key focus of current research is the development of more controlled and efficient synthesis methods. Techniques like the ring-opening multibranching polymerization (ROMBP) of glycidol are being refined to better control the molecular weight and polydispersity of the final polyglycerol product, leading to materials with more predictable and uniform properties. daicel.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H38O13 B12301427 Hexaglycerol CAS No. 87454-80-6

Properties

IUPAC Name

3-[3-[3-[3-[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]propane-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H38O13/c19-1-13(21)3-27-5-15(23)7-29-9-17(25)11-31-12-18(26)10-30-8-16(24)6-28-4-14(22)2-20/h13-26H,1-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWTZRWTUPSQZOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(COCC(COCC(COCC(COCC(COCC(CO)O)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H38O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601009952
Record name 4,8,12,16,20-Pentaoxatricosane-1,2,6,10,14,18,22,23-octol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601009952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36675-34-0, 87454-80-6
Record name Hexaglycerol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4,8,12,16,20-Pentaoxatricosane-1,2,6,10,14,18,22,23-octol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601009952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexaglycerol
Source European Chemicals Agency (ECHA)
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Synthetic Methodologies for Hexaglycerol and Its Oligomeric Analogues

Green Chemistry Principles in Hexaglycerol Synthesis

The increasing demand for sustainable chemical processes has propelled the application of green chemistry principles to the synthesis of this compound and other polyglycerols.

Atom Economy Maximization and Byproduct Minimization

The direct polymerization of glycerol (B35011) to polyglycerols is an inherently atom-economical process, with water being the primary byproduct. semanticscholar.org The theoretical atom economy for the formation of a diglycerol (B53887), for instance, is high as only one molecule of water is eliminated for every two glycerol molecules that react. Efficient catalytic systems are crucial for maximizing this inherent atom economy by selectively promoting the desired etherification reaction over side reactions that can generate unwanted byproducts. nih.gov

Development of Solvent-Free Reaction Environments

A significant advancement in the green synthesis of polyglycerols is the development of solvent-free reaction systems. journalcra.comnih.gov Conducting the polymerization in the absence of a solvent eliminates the environmental and economic costs associated with solvent purchase, use, and disposal. yale.edusigmaaldrich.com Solvent-free synthesis of polyglycerol esters has been successfully demonstrated using enzymatic catalysis, which can proceed efficiently under these conditions. researchgate.netfkit.hr Microwave-assisted solventless glycerol polymerization has also been explored as an energy-efficient alternative to conventional heating methods. mdpi.com

Design of Novel Catalytic Systems for Reduced Environmental Impact

Research has focused on developing environmentally benign catalysts for polyglycerol synthesis to replace traditional corrosive and difficult-to-remove homogeneous catalysts.

Heterogeneous Catalysts: Solid acid and base catalysts, such as zeolites, hydrotalcites, and mixed metal oxides, offer advantages in terms of easy separation from the reaction mixture and potential for reuse. mdpi.comresearchgate.net An eco-friendly catalyst derived from green carbon has been investigated for glycerol polymerization, demonstrating the potential of bio-based catalysts. journalcra.com

Enzymatic Catalysis: Lipases, such as Candida antarctica Lipase B, have been employed for the polymerization of glycerol and the synthesis of polyglycerol esters. evitachem.com Enzymatic methods operate under milder reaction conditions, exhibit high selectivity for linear products, and reduce the formation of cyclic byproducts. evitachem.com

Super-acid and Super-base Catalysts: Novel catalytic systems, including solid super-acid catalysts and super-basic substances, have been developed to enhance catalytic activity and shorten reaction times for polyglycerol production. evitachem.comgoogle.com

Process Engineering and Scale-Up Considerations for Polyglycerol Production

The transition from laboratory-scale synthesis to industrial production of polyglycerols, including this compound, presents several engineering challenges.

Industrial production of polyglycerols is typically carried out in batch or continuous reactors. evitachem.com The choice of reactor and process design is critical for optimizing yield, purity, and cost-effectiveness. Key process parameters that must be carefully controlled during scale-up include temperature, pressure, and catalyst concentration. evitachem.commdpi.com For instance, in acid-catalyzed polymerization, the reaction is often conducted under reduced pressure to facilitate the removal of water and shift the equilibrium towards the formation of higher oligomers. evitachem.com

Continuous production processes are often favored in industrial settings for their potential to achieve higher throughput and more consistent product quality. evitachem.com Techniques such as falling film evaporation can be employed to efficiently remove unreacted glycerol and certain cyclic byproducts from the final product mixture. google.com

To enhance reaction rates and energy efficiency, microwave-assisted synthesis has been investigated as a promising technology for polyglycerol production. evitachem.com This method allows for rapid and uniform heating of the reaction mixture, potentially leading to shorter reaction times and reduced energy consumption compared to conventional heating methods. evitachem.com The development of robust and recyclable catalysts is also a critical factor for the economic viability of large-scale polyglycerol production. researchgate.net

Optimization of Reaction Conditions for Industrial Relevance

The direct polymerization of glycerol is a condensation reaction where water is eliminated to form ether linkages. For industrial-scale production, optimizing reaction conditions is critical to maximize yield and selectivity towards specific polyglycerols like this compound, while ensuring economic viability and process safety. Key parameters that are manipulated include temperature, pressure, catalyst type, and catalyst concentration. evitachem.comresearchgate.net

Catalysts: Alkaline catalysts are predominantly used in industrial settings due to their efficiency and cost-effectiveness. mdpi.com Common choices include sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), and sodium carbonate (Na₂CO₃). mdpi.comresearchgate.net The selection and concentration of the catalyst significantly influence the reaction rate and the distribution of the resulting oligomers. For instance, lower concentrations of NaOH (0.5–1 mol. %) are often used to produce lower-order oligomers like di- and triglycerol, whereas higher concentrations (4–10 mol. %) are employed to achieve a higher degree of polymerization, which would be necessary for producing mixtures richer in this compound. mdpi.com Heterogeneous catalysts, such as mixed oxides and lithium-modified clays, are also being explored to simplify catalyst removal and recycling, although they may require higher temperatures or longer reaction times compared to their homogeneous counterparts. researchgate.netmdpi.comsciepub.com

Temperature and Pressure: The polymerization of glycerol is typically carried out at high temperatures, generally ranging from 220°C to 270°C. evitachem.comresearchgate.net Temperature control is crucial; it must be high enough to achieve a reasonable reaction rate but controlled to prevent undesirable side reactions, such as the formation of acrolein or charring, which can occur at excessively high temperatures. google.com The reaction is often performed under reduced pressure or with an inert gas sparge (like nitrogen) to facilitate the removal of water formed during the condensation reaction. researchgate.netgoogle.com This continuous removal of water shifts the equilibrium towards the formation of higher oligomers. google.com

Reaction Time and Additives: Reaction times for industrial batch processes can be lengthy, often spanning several hours. researchgate.net The duration is carefully monitored to achieve the desired average degree of polymerization. Extending the reaction time generally leads to the formation of higher molecular weight polyglycerols. The use of solvents is typically avoided in industrial processes to reduce costs and environmental impact, making the solventless polymerization of glycerol the preferred method. mdpi.com However, research into additives like dimethyl sulfoxide (B87167) (DMSO) has shown potential for increasing the reaction rate at lower temperatures, which could offer energy savings and improved process control. researchgate.net

The following table summarizes the influence of various reaction parameters on glycerol polymerization, providing insights into how conditions can be tailored to favor the production of higher oligomers like this compound.

ParameterTypical Range/TypeEffect on PolymerizationReference
Temperature 220°C - 270°CHigher temperatures increase reaction rate and favor higher oligomers, but risk side reactions if too high. mdpi.comgoogle.com
Catalyst Type Alkaline (NaOH, KOH, Na₂CO₃)Homogeneous alkaline catalysts are active and cost-effective. Carbonates can be more active than hydroxides. mdpi.com
Catalyst Loading 0.1 wt.% - 10 mol.%Higher concentrations accelerate the reaction and promote the formation of higher molecular weight polyglycerols. mdpi.com
Pressure Atmospheric to VacuumReduced pressure or inert gas sparging helps remove water, driving the reaction toward higher oligomers. researchgate.netgoogle.com
Reaction Time 1 - 24 hoursLonger reaction times generally lead to a higher average degree of polymerization. evitachem.comresearchgate.net

Purification Techniques for Complex Oligomeric Mixtures

The crude product from glycerol polymerization is a complex mixture containing unreacted glycerol, water, catalyst residues, salts, and a distribution of polyglycerol oligomers (diglycerol, triglycerol, this compound, etc.), including linear, branched, and cyclic structures. researchgate.net Effective purification is essential to isolate fractions enriched in specific oligomers like this compound and to meet the quality standards for various applications. Industrial purification typically involves a multi-step approach.

Vacuum Distillation: This is a primary and crucial step for purifying polyglycerols. Due to the high boiling points of glycerol and its oligomers, distillation must be performed under vacuum to lower the boiling temperatures and prevent thermal decomposition. vaia.combuschvacuum.com Vacuum distillation is highly effective at removing unreacted glycerol, water, and other volatile impurities from the oligomer mixture. mdpi.com By carefully controlling the pressure and temperature, it is possible to separate lower-order oligomers (like diglycerol and triglycerol) from the higher-order ones, thereby enriching the residue in compounds like this compound. researchgate.net

Neutralization and Filtration: When alkaline catalysts are used, they must be neutralized at the end of the reaction. This is typically done by adding a strong acid, such as sulfuric acid. mdpi.comgoogle.com This process forms salts that are insoluble in the polyglycerol mixture and can be removed by filtration or centrifugation. google.comgoogle.com

Solvent-Based Precipitation: A simple and effective method for separating higher molecular weight oligomers involves solvent precipitation. The crude mixture can be dissolved in a polar solvent like methanol, followed by the addition of a less polar solvent such as acetone. mdpi.com This causes the larger, less soluble oligomers to precipitate out of the solution, while the smaller oligomers and impurities remain dissolved. This process can be repeated iteratively to achieve a product with a narrower molecular weight distribution. mdpi.com

Chromatographic Separation: While widely used for analytical characterization of polyglycerol mixtures, large-scale industrial chromatography is less common for bulk purification due to high costs. nih.govnih.govyoutube.com However, techniques like flash chromatography are being explored for scalable separation and can be highly effective in isolating discrete oligomers on a preparative scale. nih.gov For analytical purposes, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) (after silylation of the polyglycerols) are standard methods to determine the composition of the oligomeric mixture. researchgate.netnih.gov

The table below outlines the primary purification techniques and their roles in refining crude polyglycerol mixtures.

TechniquePrinciple of SeparationPrimary Target for Removal/SeparationReference
Vacuum Distillation Difference in boiling points under reduced pressure.Unreacted glycerol, water, volatile impurities, and lower oligomers (e.g., diglycerol). vaia.com
Neutralization & Filtration Conversion of soluble catalyst to insoluble salt.Catalyst residues (e.g., NaOH) and resulting salts (e.g., Na₂SO₄). mdpi.comgoogle.com
Solvent Precipitation Differential solubility based on molecular weight.Separates higher oligomers (precipitate) from lower oligomers and impurities (soluble). mdpi.com
Chromatography (HPLC, Flash) Differential partitioning between a stationary and mobile phase.High-resolution separation of individual oligomers (e.g., isolating this compound). Used more for analysis or high-value applications. nih.govnih.gov

Challenges and Strategies in Translating Laboratory Discoveries to Pilot Scale

Translating a laboratory-scale synthesis of polyglycerols to a pilot plant, and eventually to full industrial production, presents significant chemical engineering challenges. nih.gov Issues that are manageable in small flasks can become major obstacles in large reactors.

Heat Transfer and Temperature Control: Glycerol polymerization is an endothermic reaction requiring significant energy input, but localized overheating can lead to degradation and the formation of colored byproducts. google.com As reactor size increases, the surface-area-to-volume ratio decreases, making efficient heat transfer more difficult. aiche.orgresearchgate.net The reaction mixture also becomes extremely viscous as the degree of polymerization increases, further impeding heat distribution and leading to potential "hot spots" near heating surfaces. google.comresearchgate.net

Strategy: Pilot plants must incorporate robust heat transfer systems. This includes using jacketed reactors with high-velocity thermal fluids and potentially internal heating coils or external heat exchangers with recirculation loops to ensure uniform temperature distribution throughout the viscous medium. aiche.orgprocessengr.com Specialized reactor designs, such as static mixer reactors (SMRs), can also enhance heat transfer in viscous systems. sulzer.com

Mixing and Mass Transfer: Achieving homogeneous mixing in a large volume of highly viscous fluid is a major challenge. google.comresearchgate.net Poor mixing can lead to non-uniform temperature profiles and incomplete reactions. Furthermore, efficient removal of water vapor from the bulk of the viscous liquid is critical to drive the polymerization forward. In a large reactor, water vapor can have a long diffusion path to the surface, slowing the reaction rate.

Strategy: Pilot-scale reactors require powerful and specially designed agitators (e.g., helical ribbon or anchor stirrers) capable of handling high-viscosity materials. google.com Operating under a strong vacuum and employing techniques like nitrogen sparging from the bottom of the reactor can create turbulence and help strip water from the reaction mass more effectively. researchgate.net

Economic Viability and Raw Material Handling: The cost-effectiveness of the entire process is paramount for industrial relevance. rsc.org This includes the cost of the raw glycerol, catalysts, energy for heating and maintaining vacuum, and the capital cost of high-pressure, high-temperature equipment. google.com Handling large quantities of viscous glycerol and the resulting polyglycerol product also presents logistical challenges.

Strategy: A key strategy is to use crude glycerol, a less expensive byproduct of biodiesel production, as the feedstock. google.com However, this introduces impurities that must be managed. Process simulation and economic analysis are employed to optimize the process for profitability, balancing reaction conversion against the high cost of separation and purification. rsc.org The design of a pilot plant helps to verify these economic models and optimize parameters like cycle time and energy consumption before committing to the expense of a full-scale facility. processengr.com

Process Control and Scalability of Purification: Monitoring the reaction progress (e.g., viscosity, hydroxyl number) in real-time can be difficult in a large-scale industrial setting. Furthermore, purification methods that work well in the lab, such as preparative chromatography, may not be scalable or economically feasible for producing a bulk chemical. mdpi.com

Strategy: Pilot plants are essential for developing and validating robust process analytical technology (PAT) and control strategies. They allow engineers to confirm the performance of scalable purification techniques like multi-stage vacuum distillation and centrifugation to ensure they can meet the required product specifications consistently and economically. processengr.com

Chemical Derivatization and Functionalization of Hexaglycerol

Synthesis and Characterization of Hexaglycerol Esters

The esterification of this compound with various fatty acids is a key strategy for creating amphiphilic molecules with tunable properties. These esters find applications as emulsifiers, surfactants, and drug delivery vehicles.

Esterification with Fatty Acids for Amphiphilic Architectures (e.g., Monooleate, Monolaurate, Monostearate)

The reaction of this compound with fatty acids such as oleic acid, lauric acid, and stearic acid yields a range of esters with varying degrees of substitution. The resulting this compound monoesters, such as this compound monooleate, this compound monolaurate, and this compound monostearate, are of particular interest due to their amphiphilic nature, possessing a hydrophilic this compound head and a hydrophobic fatty acid tail. semanticscholar.org This structure allows them to stabilize oil-in-water or water-in-oil emulsions.

The synthesis of these esters is typically achieved through direct esterification, where this compound is reacted with the desired fatty acid, often in the presence of a catalyst. The properties of the resulting amphiphilic architecture are influenced by the chain length and degree of saturation of the fatty acid. For instance, esters derived from unsaturated fatty acids like oleic acid tend to be liquids at room temperature, while those from saturated fatty acids like stearic acid are typically solids or semi-solids.

Controlled Synthesis and Purity Assessment of Specific Esters

Achieving a high degree of control over the synthesis of specific this compound esters, particularly monoesters, is crucial for their application. The formation of di-, tri-, and higher esters is a common challenge. To obtain high-purity monoesters, several strategies are employed, including the use of protecting groups for the hydroxyl functions of glycerol (B35011) before esterification, followed by deprotection. researchgate.netkoreascience.kr Another approach involves enzymatic catalysis, which can offer higher selectivity for specific hydroxyl groups.

The purification of this compound esters often involves techniques such as column chromatography and molecular distillation. Purity assessment is critical and is typically carried out using a combination of analytical methods. High-performance liquid chromatography (HPLC) is a powerful tool for separating and quantifying the different ester species in a reaction mixture. Gel permeation chromatography (GPC) can be used to determine the molecular weight distribution of the products. researchgate.netkoreascience.kr Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for structural elucidation and confirming the formation of the ester linkage. nih.govresearchgate.net

Below is a table summarizing typical reaction conditions for the synthesis of polyglycerol esters, which are analogous to those for this compound esters.

Fatty AcidCatalystTemperature (°C)Reaction Time (h)Molar Ratio (Glycerol:Fatty Acid)Conversion/YieldReference
Oleic AcidSulfated Zirconia18011:1High Conversion mdpi.com
Lauric AcidZeolite Y14078:198% ConversionNot specified in search results
Stearic AcidSodium Hydroxide (B78521)2100.5-High Purity GMS researchgate.net

This table is a representative summary based on analogous polyglycerol ester synthesis and specific examples found in the literature. Exact conditions for this compound may vary.

Mechanistic Studies of Esterification Reactions

The esterification of this compound with fatty acids can be catalyzed by either acids or bases, each proceeding through a distinct mechanism.

Acid-Catalyzed Esterification (Fischer Esterification): In the presence of a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid), the reaction follows the Fischer esterification mechanism. The mechanism involves the protonation of the carboxylic acid, making the carbonyl carbon more electrophilic. A hydroxyl group from this compound then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by proton transfer and the elimination of a water molecule to form the ester. Each step of the Fischer esterification is reversible. biofueljournal.com

Base-Catalyzed Esterification: Base-catalyzed esterification, or saponification in reverse, involves the deprotonation of a hydroxyl group on the this compound by a strong base to form a more potent nucleophile, an alkoxide. This alkoxide then attacks the carbonyl carbon of the fatty acid (or more commonly, a fatty acid derivative like an acyl chloride or anhydride) in a nucleophilic acyl substitution reaction to form the ester.

Kinetic studies on the esterification of polyols like glycerol have shown that the reaction often follows pseudo-first-order or second-order kinetics, depending on the reaction conditions and the catalyst used. biofueljournal.commdpi.comresearchgate.net The rate of reaction is influenced by factors such as temperature, catalyst concentration, and the molar ratio of reactants.

Etherification Reactions and Polyether Conjugates

Etherification provides another avenue for modifying the properties of this compound, leading to the formation of stable ether linkages. The resulting polyether conjugates have applications in areas such as drug delivery and as non-ionic surfactants.

Formation of this compound Polyethylene (B3416737) Glycol (PEG) Ethers

The conjugation of polyethylene glycol (PEG) to this compound results in the formation of amphiphilic block copolymers with enhanced water solubility and biocompatibility. The synthesis of this compound-PEG ethers is typically achieved through a Williamson ether synthesis. researchgate.netbyjus.com This reaction involves the deprotonation of a this compound hydroxyl group with a strong base to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an activated PEG derivative (e.g., PEG-tosylate or PEG-mesylate). nih.govmdpi.com

The properties of the resulting this compound-PEG conjugate, such as its hydrophilic-lipophilic balance (HLB), can be tailored by varying the chain lengths of both the this compound and PEG blocks. Characterization of these block copolymers is performed using techniques like ¹H NMR to confirm the structure and GPC to determine the molecular weight and polydispersity. researchgate.netresearchgate.netarxiv.org

Below is a conceptual table outlining the characterization of a hypothetical this compound-PEG copolymer.

PropertyMethodExpected Result
Chemical Structure¹H NMRSignals corresponding to both this compound and PEG repeating units.
Molecular WeightGPCA single, relatively narrow peak indicating a successful block copolymer formation.
PurityHPLCA major peak corresponding to the desired conjugate with minimal impurities.

Research on Ether Bond Formation and Control

The formation of ether bonds in the synthesis of polyglycerols, including this compound, is a complex process. The reaction can be catalyzed by both acids and bases. mdpi.com

Acid-Catalyzed Etherification: Under acidic conditions, a hydroxyl group of one glycerol unit is protonated to form a good leaving group (water). Another hydroxyl group from a different glycerol unit then acts as a nucleophile, attacking the carbon atom and displacing the water molecule to form an ether linkage. This process can lead to a mixture of linear, branched, and cyclic polyglycerols, and controlling the selectivity can be challenging. mdpi.com

Base-Catalyzed Etherification: In the presence of a base, a hydroxyl group is deprotonated to form an alkoxide. This alkoxide then attacks a carbon atom of another glycerol molecule in a nucleophilic substitution reaction. The selectivity of this reaction can be influenced by the choice of catalyst and reaction conditions. mdpi.com The use of heterogeneous catalysts, such as zeolites and mixed metal oxides, has been explored to improve the selectivity towards desired polyglycerol oligomers by leveraging shape selectivity and controlling catalyst acidity or basicity. sciepub.commdpi.comsciepub.com

The Williamson ether synthesis provides a more controlled method for forming specific ether linkages, as seen in the synthesis of this compound-PEG ethers. The reaction proceeds via an SN2 mechanism, where the alkoxide nucleophile performs a backside attack on the electrophilic carbon bearing a leaving group. byjus.comrsc.org The choice of solvent can significantly impact the regioselectivity of the Williamson ether synthesis. rsc.org

Crosslinking Chemistry and Polymer Network Design

The ability to form three-dimensional networks through crosslinking is a critical attribute of this compound, enabling its use in a variety of applications, from hydrogels to specialized polymers. The design of these networks is highly dependent on the crosslinking mechanisms and the agents employed.

Chemical Crosslinking Mechanisms for Polyglycerol-Based Materials

The crosslinking of polyglycerol-based materials, including those derived from this compound, primarily involves the reaction of the numerous hydroxyl (-OH) groups present on the polyglycerol backbone. These reactions lead to the formation of a three-dimensional polymer network. The mechanism of crosslinking can be categorized based on the nature of the crosslinking agent and the type of bond formed.

One common mechanism involves the use of bifunctional or multifunctional crosslinkers that can react with the hydroxyl groups of two or more polyglycerol chains, thereby creating a bridge between them. rsc.org For instance, dialdehydes can react with hydroxyl groups to form acetal (B89532) linkages. researchgate.net This process is often catalyzed by acidic conditions. scirp.org Another significant mechanism is the reaction of epoxide groups, found in crosslinkers like diglycidyl ethers, with the hydroxyl groups of polyglycerol to form stable ether bonds. researchgate.net

The density of the crosslinking, which significantly influences the material's properties, can be controlled by adjusting the concentration of the crosslinking agent, the reaction time, and temperature. asiapharmaceutics.info A higher concentration of the crosslinking agent generally leads to a more densely crosslinked network, resulting in a material with increased rigidity and a lower swelling capacity. asiapharmaceutics.inforesearchgate.net

Design of Multi-Arm Star Polymers with this compound Cores

This compound, with its multiple hydroxyl groups, serves as an excellent core for the synthesis of multi-arm star polymers. These polymers consist of several linear polymer chains, or "arms," emanating from the central this compound core. The "core-first" method is a common approach for synthesizing these structures, where the polymerization of monomers is initiated from the hydroxyl groups of the this compound core. rsc.org

For example, the ring-opening polymerization of lactide can be initiated from a hyperbranched polyglycerol (hPG) core to create multi-arm star copolymers with polylactide arms. rsc.org In such syntheses, the number and length of the polymer arms can be controlled by the molar ratio of the monomer to the hydroxyl groups on the polyglycerol core. rsc.org Research has shown that with a higher molecular weight polyglycerol core, nearly all hydroxyl groups can react with the monomer, leading to a star polymer where the number of arms is equivalent to the number of hydroxyl functional groups. rsc.org

The resulting multi-arm star polymers often exhibit unique properties that combine the characteristics of the core and the arms. For instance, using a hydrophilic this compound core and hydrophobic polymer arms can lead to amphiphilic star copolymers with potential applications in drug delivery and as nanocarriers. rsc.org

Below is a data table summarizing the synthesis of multi-arm star copolymers using a hyperbranched polyglycerol (hPG) core, which serves as an analogue for a this compound core.

Synthesis of Multi-Arm Star Copolymers with a Hyperbranched Polyglycerol (hPG) Core

hPG Core Molecular Weight (g/mol)Monomer[Monomer]/[OH] RatioResulting Polymer ArchitectureReference
2400LactideVariableAmphiphilic linear-dendritic multi-arm star copolymers rsc.org
8000LactideVariableAmphiphilic linear-dendritic multi-arm star copolymers rsc.org
Not SpecifiedN-acryloylsarcosine methyl esterNot SpecifiedThermo-responsive multi-arm star polymers rsc.org
Not SpecifiedN-isopropylacrylamideNot SpecifiedThermo-responsive multi-arm star polymers rsc.org

Influence of Crosslinking Agents (e.g., Glyoxal (B1671930), Glutaraldehyde (B144438), Diglycidyl Ethers) on Network Architecture and Reactivity

The choice of crosslinking agent has a profound impact on the final properties of the this compound-based polymer network. Different crosslinkers influence the network architecture, reactivity, and consequently, the material's mechanical and physical characteristics.

Glyoxal: As a dialdehyde (B1249045), glyoxal can crosslink polymers with hydroxyl groups, such as this compound, through the formation of acetal bonds. researchgate.netresearchgate.net This reaction is typically performed under acidic conditions to avoid the reversibility of the acetal formation. scirp.orggoogle.com The crosslinking density, and thus the material properties, can be tuned by varying the glyoxal concentration. nih.gov Studies on other polymers have shown that increasing glyoxal concentration leads to a more rigid network. researchgate.net

Glutaraldehyde: Similar to glyoxal, glutaraldehyde is a dialdehyde that effectively crosslinks polymers containing hydroxyl groups. researchgate.netresearchgate.net The reaction mechanism involves the formation of acetal linkages between the aldehyde groups of glutaraldehyde and the hydroxyl groups of the polymer chains. researchgate.net Increasing the concentration of glutaraldehyde has been shown to increase the tensile strength and decrease the elongation at break of polymer films, indicating a more rigid and less flexible network. researchgate.netrice.edu The thermal stability of the resulting material can also be enhanced with glutaraldehyde crosslinking. researchgate.net

Diglycidyl Ethers: Crosslinkers like 1,4-butanediol (B3395766) diglycidyl ether (BDDE) and glycerol diglycidyl ether (GDE) react with the hydroxyl groups of this compound via their epoxide functionalities to form stable ether linkages. researchgate.netnih.gov This type of crosslinking can significantly improve the mechanical strength and thermal stability of the resulting polymer network. nih.gov The swelling ratio of hydrogels prepared with diglycidyl ether crosslinkers is inversely proportional to the crosslinker concentration; a higher concentration leads to a denser network with a lower capacity to absorb water. researchgate.net

The following table provides a comparative overview of the effects of different crosslinking agents on the properties of polymer networks, with data extrapolated from studies on analogous polymer systems.

Influence of Crosslinking Agents on Polymer Network Properties

Crosslinking AgentPolymer SystemEffect on Mechanical PropertiesEffect on Swelling RatioReference
GlyoxalPolyvinyl Alcohol (PVA)Increased hardnessNot specified researchgate.net
GlutaraldehydePVA/Starch BlendsIncreased tensile strength, decreased elongation at breakDecreased with increasing concentration asiapharmaceutics.inforesearchgate.netresearchgate.net
GlutaraldehydeCollagenIncreased viscosity and resistance to deformationNot applicable frontiersin.org
1,4-Butanediol Diglycidyl Ether (BDDE)Hyaluronic AcidNot specifiedDecreased with increasing concentration researchgate.net
Glycerol Diglycidyl Ether (GDE)Pectin-Starch FilmsImproved mechanical strengthpH-dependent nih.gov

Advanced Functionalization Strategies (e.g., Glycosylation, Thiol-functionalization)

Beyond crosslinking, the hydroxyl groups of this compound offer numerous possibilities for advanced functionalization, enabling the creation of materials with highly specific properties and functionalities.

Glycosylation: Glycosylation is the process of attaching a carbohydrate (glycan) to another molecule. nih.gov In the context of this compound, its hydroxyl groups can act as acceptors for glycosyl donors, leading to the formation of glycoconjugates. This functionalization can be achieved through chemical or enzymatic methods. Chemical glycosylation often involves the activation of a glycosyl donor, which then reacts with the hydroxyl groups of this compound. researchgate.net Enzymatic glycosylation, on the other hand, utilizes glycosyltransferases to catalyze the specific transfer of sugars. rsc.org The resulting glycosylated this compound derivatives can have altered solubility, biocompatibility, and specific recognition properties, making them interesting for biomedical applications.

Application of Hexaglycerol in Advanced Materials Research

The Role of Hexaglycerol as a Building Block in Polymer Science

The multi-hydroxyl nature of this compound makes it an ideal candidate for creating highly cross-linked and branched polymer structures. This functionality is being leveraged to improve the properties of a range of polymeric materials, including polyurethanes, polyesters, and other specialty polymers.

Integration into Polyurethane Formulations and Foams

In the production of polyurethane foams, polyols are a critical component, reacting with isocyanates to form the polymer matrix. The properties of the resulting foam are significantly influenced by the structure and functionality of the polyol used. While glycerol (B35011) is a commonly used crosslinker, higher functionality polyols like this compound can lead to foams with distinct characteristics. The introduction of a higher number of hydroxyl groups per molecule, as is the case with this compound, can increase the crosslink density of the polyurethane network. This, in turn, can affect the foam's mechanical properties, such as compressive strength and rigidity. conicet.gov.arscirp.org

Research on polyurethane foams formulated with bio-based polyols, including those derived from glycerol, has shown a correlation between hydroxyl number and foam properties. Generally, a higher hydroxyl number in the polyol formulation necessitates a greater amount of isocyanate for the reaction, which can result in foams with higher density and compressive strength. researchgate.net While specific data for this compound-based foams is limited, the trend suggests that its higher functionality would contribute to the formation of more rigid foam structures. The increased cross-linking can also influence the cell structure of the foam, potentially leading to smaller and more uniform cells, which can impact the material's insulating properties. researchgate.net

Table 1: Anticipated Effects of this compound on Polyurethane Foam Properties (Compared to Lower Functionality Polyols)

PropertyExpected Impact of this compoundRationale
Crosslink Density IncreaseHigher number of hydroxyl groups per molecule.
Compressive Strength IncreaseDenser polymer network. conicet.gov.arresearchgate.net
Rigidity/Hardness IncreaseIncreased cross-linking restricts polymer chain movement.
Density Potential IncreaseHigher isocyanate demand and more compact network. researchgate.net
Cell Size Potential DecreaseInfluences nucleation and growth of foam cells. researchgate.net

This table is based on established principles of polyurethane foam chemistry and trends observed with increasing polyol functionality. Specific values would be dependent on the full formulation.

Precursor in Polyester (B1180765) and Alkyd Resin Development

Polyester resins are synthesized through the condensation reaction of polyols and polybasic acids. The choice of polyol is a key determinant of the final properties of the resin, such as its flexibility, hardness, and chemical resistance. Alkyd resins are a type of polyester resin that is modified with fatty acids or oils, and they are widely used in paints and coatings. epfl.chgptcadoor.orgtaylorfrancis.com

The use of polyols with higher functionality, such as this compound, in polyester and alkyd resin synthesis can lead to resins with a higher degree of branching and cross-linking. This can result in coatings with improved hardness, faster drying times, and enhanced chemical resistance. dergipark.org.trresearchgate.net The synthesis process typically involves a two-stage reaction: an initial alcoholysis step where the oil is reacted with the polyol, followed by a polyesterification step with a polybasic acid like phthalic anhydride. gptcadoor.orgnijotech.com The properties of the resulting alkyd resin are highly dependent on the formulation, including the ratio of oil to polyol and polybasic acid. dergipark.org.tr

While much of the available literature focuses on more common polyols like glycerol and pentaerythritol, the principles of polyester chemistry suggest that the incorporation of this compound would be a viable strategy for producing highly durable and chemically resistant coatings. The increased number of reactive sites on the this compound molecule would allow for the formation of a more complex and robust polymer network.

Contributions to Specialty Polymer Synthesis

The unique structure of this compound also makes it an attractive starting point for the synthesis of specialty polymers with complex architectures. One notable application is in the creation of multi-arm poly(ethylene glycol) (PEG) polymers. By using this compound as a core initiator, an eight-arm PEG (8-arm PEG) can be synthesized. conicet.gov.arnih.gov These star-shaped polymers have a range of applications in the biomedical field due to their biocompatibility and unique physical properties.

These multi-arm PEGs can be functionalized with a variety of reactive groups at the end of each arm, allowing them to be used as building blocks for more complex structures, such as hydrogels. The well-defined, multi-arm architecture provides a high density of functional groups in a compact volume, which can be advantageous for applications requiring a high degree of cross-linking or the attachment of multiple bioactive molecules. The synthesis of such specialty polymers highlights the role of this compound in enabling the creation of materials with advanced functionalities that go beyond those of traditional linear polymers. taylorfrancis.comresearchgate.netnih.gov

Hydrogel Systems for Mechanistic Biomedical and Chemical Studies

Hydrogels are three-dimensional, water-swollen polymer networks that can mimic the extracellular matrix (ECM) of biological tissues. Their tunable physical and chemical properties make them invaluable tools for studying cell behavior and for applications in tissue engineering and regenerative medicine. nih.gov this compound is playing an increasingly important role in the design of advanced hydrogel systems.

Engineering of this compound-Core Hydrogels for Tunable Mechanical Properties

The mechanical properties of a hydrogel, such as its stiffness, can have a profound impact on the behavior of cells cultured within it. research.csiro.au Researchers are increasingly designing hydrogels with tunable mechanical properties to better mimic the dynamic nature of biological tissues. Hydrogels based on multi-arm PEGs with a this compound core are particularly well-suited for this purpose. conicet.gov.ar

The stiffness of these hydrogels can be precisely controlled by varying several factors, including the concentration of the polymer, the molecular weight of the PEG arms, and the degree of cross-linking. researchgate.net For example, 8-arm PEG molecules functionalized with reactive end groups can be cross-linked to form a hydrogel network. By adjusting the concentration of the 8-arm PEG, the density of cross-links can be modulated, thereby tuning the stiffness of the hydrogel. This allows for the creation of hydrogels that span a range of stiffnesses, from soft materials that mimic brain tissue to more rigid materials that resemble cartilage. illinois.edu This tunability is crucial for studying how cells sense and respond to the mechanical cues in their microenvironment, a field known as mechanobiology. nih.gov

Table 2: Factors for Tuning the Mechanical Properties of this compound-Core PEG Hydrogels

ParameterMethod of TuningEffect on Stiffness
Polymer Concentration Increase or decrease the weight percentage of the 8-arm PEG in the precursor solution.Higher concentration leads to a stiffer hydrogel.
PEG Arm Molecular Weight Use 8-arm PEGs with different molecular weight arms.Shorter arms for a given concentration result in a denser network and a stiffer hydrogel.
Cross-linker Ratio Vary the molar ratio of cross-linking molecules to the reactive groups on the PEG arms.A higher cross-linker ratio generally increases stiffness.

Hydrogel Matrix Design for Investigating Cellular Microenvironments and Matrix Remodeling

This compound-core hydrogels are being used to create sophisticated three-dimensional (3D) cell culture models that more accurately recapitulate the native cellular microenvironment. nih.govnih.govnih.gov These hydrogels can be engineered to be biocompatible and to present specific biochemical cues to the encapsulated cells. nih.gov For example, cell-adhesive peptides can be incorporated into the hydrogel network to promote cell attachment and spreading. illinois.eduresearchgate.net

A key area of investigation is the study of matrix remodeling, a process by which cells modify their surrounding ECM. This is particularly important in processes such as wound healing, development, and disease progression. Hydrogels can be designed to be degradable by cell-secreted enzymes, such as matrix metalloproteinases (MMPs). epfl.chnih.govnih.govplos.orgrsc.org By incorporating MMP-sensitive peptide sequences into the cross-links of a this compound-core PEG hydrogel, researchers can create a matrix that can be remodeled by the encapsulated cells.

This allows for the study of how cells migrate through a 3D matrix, how they create space for tissue growth, and how these processes are influenced by the initial properties of the hydrogel. nih.gov These dynamic hydrogel systems provide a powerful platform for mechanistic studies into the complex interplay between cells and their microenvironment, offering insights that are not possible with traditional 2D cell culture. illinois.edunih.govresearchgate.netxjtu.edu.cn

Controlled Release Mechanisms from this compound-Based Hydrogels

Hydrogels, three-dimensional polymer networks capable of absorbing large quantities of water, are at the forefront of controlled drug delivery research. This compound-based hydrogels, in particular, offer significant potential due to their biocompatibility and tunable properties. The release of therapeutic agents from these hydrogels is governed by several key mechanisms, including diffusion, swelling, and chemical degradation of the hydrogel matrix.

The release profile of a drug from a hydrogel can be tailored by manipulating the hydrogel's composition and structure. For instance, in poly(glycerol sebacate) (PGS)-based hydrogels, a biodegradable elastomer synthesized from glycerol and sebacic acid, the release kinetics of a drug can be finely controlled. Methacrylated poly(glycerol sebacate) (PGS-M) hydrogels have demonstrated the ability to extend the release of encapsulated drugs, such as daunorubicin, over several months, a significant increase compared to the one-week release from standard PGS. nih.gov The release from these hydrogels typically follows a biphasic pattern: an initial burst release, primarily driven by diffusion of the drug from the surface of the hydrogel, followed by a sustained release phase that is controlled by the erosion and degradation of the hydrogel matrix. mdpi.com

The rate of drug release can be influenced by various factors. For example, in hydrogels containing a higher content of glycerol, a greater volume expansion is observed, which facilitates faster molecular exchange and consequently a higher cumulative drug release. researchgate.net Furthermore, the introduction of reinforcing scaffolds, such as polycaprolactone-graphene, can act as a physical barrier, hindering the transport of the drug and slowing down the release rate. researchgate.net

Stimuli-responsive hydrogels represent a more advanced approach to controlled release, where the release of the drug is triggered by specific environmental cues such as pH, temperature, light, or the presence of certain enzymes. nih.govnih.govsemanticscholar.org These "intelligent" hydrogels can be designed to release their payload at a specific site or time in response to a physiological signal, offering the potential for highly targeted and on-demand drug delivery. nih.govsemanticscholar.org While research into stimuli-responsive hydrogels is extensive, the specific development of this compound-based systems that respond to these external triggers is an active and promising area of investigation. nih.govnih.gov

Table 1: Drug Release Characteristics from Poly(glycerol sebacate)-Based Hydrogels

Hydrogel SystemModel DrugRelease MechanismKey Findings
Methacrylated Poly(glycerol sebacate) (PGS-M)DaunorubicinDiffusion and ErosionRelease extended up to two orders of magnitude (months vs. one week for PGS). nih.gov
Poly(glycerol sebacate) (Pg) HydrogelFluorescein (FL)Diffusion and SwellingCumulative release increased with higher glycerol content due to greater volume expansion. researchgate.net
Poly(glycerol sebacate)-Polycaprolactone-Graphene (PG-Pg) Hybrid HydrogelFluorescein (FL)Diffusion (hindered)The encapsulated scaffold acted as a physical barrier, slowing the drug release rate. researchgate.net
Poly(ethylene glycol) sebacate (B1225510) diacrylate (PEGSDA) with PLGA microspheresTexas Red dextran (B179266) (TRD)Diffusion and Hydrophobic InteractionGreater initial burst and sustained release compared to PEGSDA hydrogel alone. biomaterials.org

Nano-Structured Material Design and Interfacial Phenomena

The amphiphilic nature of this compound derivatives makes them excellent candidates for the design of nano-structured materials and for controlling interfacial phenomena. Their ability to self-assemble and stabilize interfaces is crucial in the formation of emulsions and nanoparticles, as well as in the complexation with other molecules for encapsulation purposes.

This compound esters, formed by the esterification of this compound with fatty acids, are effective nonionic surfactants for the stabilization of emulsions. For instance, a mixture of polyglycerol polyricinoleate (PGPR) and this compound monolaurate (HGML) has been successfully used to form oil-in-water (O/W) nano-emulsions through a low-energy emulsification method. nih.gov The presence of glycerol in the aqueous phase was found to facilitate the formation of smaller droplet sizes. nih.gov Similarly, polyglyceryl-6 distearate is a plant-derived emulsifying agent capable of stabilizing both oil-in-water (O/W) and water-in-oil (W/O) emulsions, contributing to the stability and texture of various formulations. atamanchemicals.comatamanchemicals.com

The type of fatty acid esterified to the this compound backbone plays a significant role in the emulsifying properties. Studies on recombined dairy cream have shown that the addition of different polyglycerol esters (PGEs) can reduce particle size and increase the viscosity and stability of the emulsion. nih.gov For example, triglyceride monolaurate provided the best emulsion stability, while other esters like pentaglycerol-55 and tripolycerol monostearate offered good stability and aeration characteristics. nih.gov

Beyond emulsion stabilization, this compound derivatives are instrumental in the formation of nanoparticles. Polyglyceryl-10 monocaprylate can self-assemble into nanoparticles of around 100 nm in aqueous solutions. nih.gov Furthermore, polyglycerol esters of fatty acids have been employed to prepare stable β-carotene nanodispersions with mean particle sizes ranging from 85 to 132 nm. nih.gov The degree of glycerol polymerization in the PGEs was found to influence the particle size, with higher polymerization degrees leading to better stabilization of the nanoparticles. nih.gov These this compound-based nanocarriers offer a promising platform for the delivery of bioactive compounds. worktribe.comijpsjournal.comnih.govnih.govmdpi.com

Table 2: Application of this compound Derivatives in Emulsion and Nanoparticle Formation

This compound DerivativeApplicationSystem TypeKey Findings
This compound monolaurate (HGML) (in mixture with PGPR)Emulsion StabilizationO/W Nano-emulsionFacilitated the formation of nano-emulsions with smaller droplet sizes in the presence of glycerol. nih.gov
Polyglyceryl-6 distearateEmulsion StabilizationO/W and W/O EmulsionsActs as a stable emulsifier, enhancing texture and consistency. atamanchemicals.comatamanchemicals.com
Triglyceride monolaurateEmulsion StabilizationRecombined Dairy Cream (O/W)Provided the best emulsion stability among the tested polyglycerol esters. nih.gov
Polyglyceryl-10 monocaprylateNanoparticle FormationAqueous SolutionSelf-assembles into nanoparticles with a diameter of approximately 100 nm. nih.gov
Polyglycerol esters of fatty acidsNanoparticle Formationβ-carotene Nanodispersion (O/W)Produced stable nanodispersions with particle sizes between 85 and 132 nm. nih.gov

The effectiveness of this compound-based surfactants in stabilizing emulsions is rooted in their ability to modify the interfacial chemistry between two immiscible phases, typically oil and water. These surfactants adsorb at the interface, reducing the interfacial tension and creating a protective film that prevents droplet coalescence. mdpi.com

The chemical structure of the this compound ester significantly influences its interfacial properties. For instance, the length of the fatty acid chain affects the surface tension at the critical micelle concentration (cmc). A study on this compound esters showed that this compound laurate exhibited the lowest surface tension at its cmc (27.0 mN/m), followed by myristate (30.5 mN/m) and palmitate (32.3 mN/m). ekb.eg This indicates that shorter fatty acid chains in this series lead to a greater reduction in surface tension.

The emulsifying power of these surfactants also correlates with their chemical structure. This compound laurate demonstrated the highest emulsifying ability in a water/liquid paraffin (B1166041) system, with the stability of the emulsion decreasing as the fatty acid chain length increased. ekb.eg

The rheological properties of the interfacial film formed by the surfactant are also critical for emulsion stability. Polyglycerol polyricinoleate (PGPR), which has a branched hydrophobic chain, forms an interfacial film with a higher dilatational viscoelastic modulus compared to polyglyceryl-2 dioleate, which has a straight chain structure. mdpi.com This higher viscoelasticity allows the PGPR-stabilized emulsion to better resist deformation and coalescence, resulting in greater stability. mdpi.com The rheological behavior of the bulk emulsion, such as shear-thinning properties, is also influenced by the type and concentration of the polyglycerol ester used. nih.govmdpi.com

Table 3: Interfacial Properties of this compound Esters

This compound EsterSystemPropertyValue
This compound laurateWater/AirSurface Tension at cmc27.0 mN/m ekb.eg
This compound myristateWater/AirSurface Tension at cmc30.5 mN/m ekb.eg
This compound palmitateWater/AirSurface Tension at cmc32.3 mN/m ekb.eg
Polyglycerol-2 dioleateOil/WaterInterfacial Tension~1.1 mN/m mdpi.com
Polyglycerol polyricinoleate (PGPR)Oil/WaterInterfacial Tension~2.9 mN/m mdpi.com

The interaction of this compound derivatives with biopolymers opens up new avenues for encapsulation technologies. Complex coacervation, a process involving the electrostatic interaction between two oppositely charged biopolymers, is a widely used method for creating microcapsules to protect and deliver active ingredients. microporetech.com this compound esters can be integrated into these systems to enhance their properties.

A notable example is the complexation of sodium caseinate, a milk protein, with this compound monooleate. This complex has been shown to improve the stability of oil-in-water emulsions and enhance the encapsulation of curcumin (B1669340), a bioactive compound with low water solubility. biomaterials.org

The choice of biopolymer and the synthesis parameters, such as pH and stirring rate, are crucial in determining the size, morphology, and stability of the resulting microcapsules. researchgate.netuwlax.eduicams.ronih.gov Research in this area is focused on optimizing these parameters to create efficient delivery systems for a variety of active compounds, from flavors and essential oils to therapeutic drugs. icams.romdpi.comresearchgate.netresearchgate.net The combination of the biocompatible and surface-active properties of this compound derivatives with the diverse functionalities of biopolymers holds significant promise for the future of encapsulation research.

Table 4: this compound Derivatives in Biopolymer Complexation for Encapsulation

This compound DerivativeBiopolymerEncapsulated CompoundKey Findings
This compound monooleateSodium caseinateCurcuminImproved O/W emulsion stability and enhanced curcumin encapsulation. biomaterials.org
Potential CombinationChitosanModel drug/flavorChitosan forms coacervates with anionic polymers; this compound esters could modify capsule properties. microporetech.comresearchgate.net
Potential CombinationPectinModel drug/flavorPectin's gelling properties can be utilized for encapsulation; this compound esters could act as co-emulsifiers. nih.govnih.govncsu.edu

Analytical and Computational Methodologies for Hexaglycerol Research

Spectroscopic Analysis of Hexaglycerol and its Derivatives

Spectroscopic methods are fundamental tools for the structural characterization of this compound. These techniques provide detailed information about the atomic composition, bonding, and functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural analysis of polyglycerols, including this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide critical data for confirming the structure and assessing the purity of these complex oligomers.

The ¹H-NMR spectrum of glycerol (B35011), the fundamental building block, is known to be complex due to the high flexibility and rotational isomerism of its backbone in solution. researchgate.netmdpi.com This complexity is magnified in this compound, which consists of six interconnected glycerol units, leading to a spectrum with multiple overlapping signals corresponding to the methine (CH) and methylene (B1212753) (CH₂) protons of the polyether backbone. researchgate.netresearchgate.net Despite this complexity, high-resolution NMR allows for the differentiation of protons in different chemical environments. For instance, the signals for protons on terminal glycerol units can be distinguished from those in the internal units.

Table 1: Typical ¹H-NMR Chemical Shifts for Glycerol Protons in D₂O

This table provides reference chemical shifts for the protons in glycerol, which form the basis for interpreting the more complex spectra of this compound. mdpi.comhmdb.cahmdb.cachemicalbook.com

Proton TypeChemical Shift (ppm)Multiplicity
CH₂ (Methylene)~3.55 - 3.65Multiplet
CH (Methine)~3.78Multiplet
OH (Hydroxyl)~4.7 (as HOD)Singlet
Note: Chemical shifts can vary depending on the solvent, concentration, and temperature.

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is employed to identify the functional groups present in this compound and its derivatives. These two techniques are complementary, as they are governed by different selection rules. sci-hub.stnih.gov

FT-IR spectroscopy is particularly sensitive to vibrations of polar bonds. In the spectrum of this compound, the most prominent feature is a broad absorption band in the region of 3600–3200 cm⁻¹, which corresponds to the O-H stretching vibrations of the numerous hydroxyl groups. researchgate.net The C-H stretching vibrations of the alkyl backbone are observed around 2900 cm⁻¹. The strong band associated with the C-O stretching of the ether linkages, which form the backbone of the oligomer, typically appears in the 1100 cm⁻¹ region. researchgate.net FT-IR is also highly effective for monitoring chemical modifications of this compound, such as esterification, where the appearance of a strong carbonyl (C=O) stretching band around 1740 cm⁻¹ and a decrease in the intensity of the O-H band would be observed. researchgate.net

Raman spectroscopy provides complementary information, especially regarding the non-polar bonds of the carbon backbone. researchgate.net It can be used to validate the presence of sp³-hybridized carbon atoms in the glycerol units. researchgate.net While less commonly used for routine analysis of polyglycerols compared to FT-IR, it can be a powerful tool, particularly as it is less sensitive to water interference, which can be advantageous for analyzing aqueous solutions. sci-hub.stnih.gov

Table 2: Characteristic FT-IR Absorption Bands for Polyglycerols

This table summarizes the key infrared absorption frequencies for the functional groups found in this compound. researchgate.netresearchgate.net

Functional GroupWavenumber (cm⁻¹)Description
O-H (Hydroxyl)3600 - 3200Broad, strong stretching vibration
C-H (Alkyl)2950 - 2850Stretching vibrations
C=O (Ester)~1740Stretching (in derivatives)
C-O (Ether)1150 - 1050Strong stretching vibration
Note: The exact position and shape of the bands can be influenced by hydrogen bonding and molecular structure.

Mass Spectrometry (Electrospray Ionization, MALDI) for Molecular Weight Distribution and Oligomer Identification

Mass spectrometry (MS) is a critical analytical technique for determining the molecular weight and distribution of oligomers in polyglycerol mixtures. nih.gov Due to the low volatility and thermal lability of this compound, soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are required. creative-proteomics.comresearchgate.net

ESI-MS is well-suited for analyzing polar molecules like this compound from a liquid solution. It typically generates multiply charged ions, which allows for the analysis of high-mass molecules on mass analyzers with a limited mass-to-charge (m/z) ratio. premierbiosoft.com ESI is often coupled with liquid chromatography (LC-MS), providing a powerful method for separating the complex mixture of polyglycerol isomers and oligomers before their detection by the mass spectrometer. nih.govnih.gov

Both ESI and MALDI can be used to identify not only this compound but also the presence of other oligomers (e.g., pentaglycerol, heptaglycerol) and various isomers (linear, branched, cyclic), providing a comprehensive picture of the product mixture. nih.govnih.gov

Table 3: Comparison of ESI and MALDI for this compound Analysis

FeatureElectrospray Ionization (ESI)Matrix-Assisted Laser Desorption/Ionization (MALDI)
Ionization State Typically produces multiply charged ions premierbiosoft.comPrimarily produces singly charged ions creative-proteomics.com
Sample State Analyzed from solutionCo-crystallized in a solid matrix
Coupling Easily coupled with Liquid Chromatography (LC) nih.govnih.govCan be coupled with LC, but less common
Primary Application Structural analysis of separated components (LC-MS) nih.govRapid determination of molecular weight distribution creative-proteomics.com
Interference Potential for ion suppressionMatrix signals can interfere at low mass ranges creative-proteomics.com

Chromatographic Techniques for Separation and Characterization of Polyglycerol Mixtures

The synthesis of this compound via the polymerization of glycerol invariably produces a complex mixture containing a distribution of oligomers with different degrees of polymerization, as well as various linear, branched, and cyclic isomers. rsc.org Therefore, chromatographic separation is an essential prerequisite for the detailed characterization of these products.

Thin-Layer Chromatography (TLC) offers a simple and rapid method for the qualitative analysis of polyglycerol mixtures. rsc.org By selecting appropriate stationary and mobile phases, it is possible to separate the components according to their molecular weight. Specialized TLC procedures have been developed to also separate branched and cyclic isomers from their linear counterparts for lower molecular weight polyglycerols. rsc.org

High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique for the separation and quantification of polyglycerol mixtures and their derivatives. nih.gov Reversed-phase HPLC (RP-HPLC), using columns such as C8 or C18, is particularly effective for separating polyglycerol fatty acid esters based on their hydrophobicity. nih.govaocs.org The combination of HPLC with mass spectrometry (HPLC-MS) is a state-of-the-art approach that allows for the separation of individual oligomers and isomers, followed by their unambiguous identification based on their mass-to-charge ratio. nih.gov

Gas Chromatography (GC) can also be employed for the analysis of polyglycerols, although it typically requires prior derivatization of the non-volatile oligomers to increase their volatility. nih.gov Combining liquid and gas chromatographic techniques can provide a comprehensive characterization of polyglycerol-based products like fatty acid esters. nih.gov

Table 4: Chromatographic Techniques for Polyglycerol Analysis

TechniquePrincipleApplication for PolyglycerolsReference
Thin-Layer Chromatography (TLC) Separation on a solid stationary phase based on polarity and size.Rapid qualitative analysis, separation by molecular weight and of isomers. rsc.org
High-Performance Liquid Chromatography (HPLC) High-resolution separation in a packed column based on partitioning between mobile and stationary phases.Separation and quantification of oligomers and their derivatives (e.g., esters). nih.govaocs.org
Gas Chromatography (GC) Separation of volatile compounds in a gaseous mobile phase.Analysis of derivatized, more volatile polyglycerols and their esters. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the detection specificity of MS.Definitive identification and structural characterization of individual components in complex mixtures. nih.govnih.gov

Advanced Computational Chemistry Approaches

Alongside experimental methods, computational chemistry provides powerful tools for investigating the properties of this compound at a molecular level. These approaches can predict structure, dynamics, and interactions that may be difficult to observe experimentally.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interfacial Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. scispace.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed insights into the conformational landscape and dynamic behavior of this compound.

Extrapolating from these studies, MD simulations of this compound can be used to predict its three-dimensional structure in different environments, such as in water or at an oil-water interface. rsc.org This is particularly relevant for understanding its function as a surfactant or emulsifier. Simulations can model the interfacial behavior of this compound, revealing how it orients itself at an interface and how it interacts with both polar and non-polar phases. This knowledge is crucial for designing and optimizing formulations in various industrial applications. chemrxiv.org

Table 5: Insights from Molecular Dynamics (MD) Simulations of Polyglycerols

Area of InvestigationInsights GainedRelevance to this compound
Conformational Analysis Determination of stable rotamers, molecular shape, and flexibility. nih.govPredicts the 3D structure and dynamic behavior of the oligomer chain.
Solvation Behavior Analysis of interactions with solvent molecules (e.g., water) and hydrogen bonding networks. rsc.orgExplains solubility and the influence of this compound on the properties of the solution.
Interfacial Properties Simulation of molecular orientation and interactions at interfaces (e.g., oil-water). chemrxiv.orgElucidates the mechanism of action as an emulsifier or surfactant.
Encapsulation Study of the ability of the polymer architecture to host guest molecules within its structure. rsc.orgAssesses the potential for this compound derivatives to act as delivery systems.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. rsc.org Unlike classical force fields, DFT provides detailed information about electron distribution, molecular orbitals, and the energies of reaction pathways. longdom.org

DFT calculations have been applied to glycerol and its oligomers to determine the stability of various isomers. researchgate.net By calculating thermodynamic properties such as Gibbs free energy (G) and enthalpy (H), researchers can identify the most stable molecular conformations in both gas and aqueous phases. researchgate.net For example, studies on diglycerol (B53887), triglycerol, and tetraglycerol (B8353) have shown that linear oligomers are generally the most stable in an aqueous phase, while the stability of cyclic oligomers tends to decrease as the ring size increases. researchgate.net

Furthermore, DFT is used to predict chemical reactivity. longdom.org It can model reaction mechanisms, such as the decomposition of glycerol on metal catalyst surfaces, by calculating the energy barriers for bond-breaking and bond-forming events (e.g., C-H, O-H, C-C, and C-O scission). rsc.orgresearchgate.net This allows for the prediction of reaction pathways and selectivity on different catalysts, providing insights that are crucial for optimizing the synthesis of polyglycerol and its derivatives. rsc.org

OligomerIsomer TypeCalculated PropertyKey Finding from DFT AnalysisReference
DiglycerolLinear (αα)Gibbs Free Energy (G)Found to be the most stable diglycerol isomer in the aqueous phase. researchgate.net
TriglycerolLinear (αα, αα)Gibbs Free Energy (G)Identified as the most stable triglycerol isomer in the aqueous phase. researchgate.net
TetraglycerolLinear (αα, αα, αα)Gibbs Free Energy (G)Predicted to be the most stable tetraglycerol isomer in the aqueous phase. researchgate.net
GlycerolMonomerAdsorption EnergyThe basicity of metal oxide catalysts (BaO > SrO > CaO > MgO) correlates with the glycerol adsorption energy. researchgate.net

Theoretical Prediction of Structure-Property Relationships in this compound-Derived Materials

A primary goal of computational chemistry is to predict how a molecule's structure dictates the properties of a bulk material. For this compound-derived materials, theoretical methods are used to establish these crucial structure-property relationships. rsc.orgcast-amsterdam.org

By combining MD simulations and DFT calculations, researchers can link architectural features at the molecular level to macroscopic performance. For instance, MD simulations have demonstrated that the hyperbranched structure of polyglycerols creates internal cavities, supporting a "dendritic box effect" that is useful for encapsulating guest molecules. rsc.org The efficiency of this encapsulation is directly related to the polymer's degree of branching and polymerization. rsc.org

In another example, the properties of polyesters synthesized from glycerol and dicarboxylic acids are directly influenced by the monomer ratio and synthesis conditions. nih.govmdpi.com Computational models can help predict how these synthesis variables affect the final polymer's structural characteristics, such as its glass transition temperature (T_g) and solubility. nih.gov For poly(glycerol succinate), amorphous polyesters made with pure glycerol exhibited the lowest T_g, which increased as the purity of the glycerol decreased. nih.gov Similarly, for poly(glycerol citrate), the molar ratio of glycerol to citric acid and the use of a catalyst were shown to modify the polymer's structure and, consequently, its solubility. mdpi.com These predictive capabilities are essential for designing and optimizing this compound-based materials for specific applications.

Material SystemStructural Feature (Input)Predicted Property (Output)Methodology/FindingReference
Hyperbranched Polyglycerol (HPG)Degree of Branching (DB)Encapsulation AbilityMD simulations show that higher DB leads to more compact structures with internal cavities suitable for hosting guest molecules. rsc.org
Polyglycerol Ester (PGE) FilmsMolecular arrangement at air-water interfaceMechanical/Rheological PropertiesSimulations and rheometric methods show that intermolecular hydrophobic interactions create a viscoelastic film. nih.gov
Poly(glycerol succinate) (PGSuc)Glycerol Purity / Monomer RatioGlass Transition Temperature (Tg)Polyesterification using pure glycerol resulted in PGSuc with a lower Tg compared to using less pure glycerol. nih.gov
Poly(glycerol citrate) (PGCit)Glycerol:Citric Acid Molar RatioSolubilityThe polymer's solubility can be modified by changing the reactant ratio and the use of a catalyst during synthesis. mdpi.com

Emerging Research Directions and Unresolved Challenges

Strategies for Enhanced Selectivity in Oligomerization and Isomer Control

The synthesis of hexaglycerol is part of the broader field of glycerol (B35011) oligomerization, a process that typically yields a mixture of oligomers with varying chain lengths and isomeric structures (linear, branched, and cyclic). A primary challenge is to precisely control this reaction to selectively produce this compound with a desired isomer distribution.

Current research focuses heavily on catalysis to steer the reaction pathways. The use of microporous and mesoporous solid catalysts, such as zeolites and MCM-41, is a key strategy. dntb.gov.uaresearchgate.net These materials can exert shape-selective effects, theoretically favoring the formation of linear oligomers while suppressing the production of bulkier cyclic isomers that cannot form within the catalyst's pores. researchgate.netresearchgate.net For instance, a lanthanum catalyst supported on mesoporous silica (B1680970) gel has demonstrated superior linear selectivity compared to many other systems. mdpi.com

However, the oligomerization is a consecutive reaction; achieving high conversion of the initial glycerol monomer often leads to the formation of higher molecular-weight polymers. dntb.gov.uaresearchgate.net To maximize the yield of shorter oligomers like diglycerol (B53887) or triglycerol, reactions are often halted at intermediate glycerol conversions, around 50%. dntb.gov.uaresearchgate.net Achieving high yields of a specific larger oligomer like this compound requires fine-tuning of reaction conditions and catalyst design to balance monomer conversion with polymer chain growth.

Alternative reaction engineering, such as using a fall-film reactor under reduced pressure, is also being explored to overcome the limitations of standard batch reactions. dntb.gov.uaresearchgate.net The choice between acid and base catalysis also influences isomer formation; acid-catalyzed condensation can proceed at lower temperatures, but lower pH conditions may favor the formation of cyclic byproducts. rsc.org

Table 1: Comparison of Catalytic Strategies for Glycerol Oligomerization

Catalyst TypePrimary GoalAdvantagesChallengesReferences
Mesoporous Solids (e.g., MCM-41, Zeolites)Isomer Control (Linear vs. Cyclic)Shape selectivity can suppress cyclic isomer formation.Catalyst instability, leaching of active sites at high temperatures. dntb.gov.uaresearchgate.netresearchgate.net
Homogeneous Acid Catalysts (e.g., H₂SO₄)High Conversion RateFast reaction rates.Lower selectivity, potential for more cyclic byproducts, corrosion issues. rsc.orggoogle.com
Homogeneous Base Catalysts (e.g., NaOH, KOH)High Selectivity for Linear ProductsGood selectivity for linear oligomers.Difficult to recycle, can cause saponification with impurities. mdpi.commdpi.com
Heterogeneous Mixed Oxides (e.g., La-Ca-Al-O)High Selectivity and StabilityGood selectivity at high conversion, potential for recyclability.Requires careful synthesis to maintain stability and activity. sciepub.comsciepub.com

Development of Highly Stable, Recyclable, and Heterogeneous Catalytic Systems

The industrial viability of this compound production hinges on the development of catalysts that are not only selective but also stable and reusable. While homogeneous catalysts like sodium hydroxide (B78521) can be highly active, they are difficult to separate from the reaction mixture, leading to product contamination, corrosion, and disposal challenges. mdpi.com Consequently, the focus has shifted decisively toward solid, heterogeneous catalysts.

A significant hurdle for heterogeneous catalysts is their stability under the harsh reaction conditions required for glycerol polymerization, which often involve high temperatures (220-260°C). dntb.gov.uamdpi.com Many promising materials, including zeolites and other solid bases, suffer from the leaching of active metal cations, a deterioration of their crystalline structure, or even partial dissolution in hot glycerol. dntb.gov.uaresearchgate.net This instability not only deactivates the catalyst but also makes it difficult to distinguish between true heterogeneous and leached homogeneous catalytic effects. researchgate.net

Promising developments include the use of mixed metal oxides and modified mesoporous materials. For example, a mixed oxide catalyst (Ca1.6La0.4Al0.6O3) demonstrated high selectivity (88%) at high glycerol conversion (96.3%) and could be recycled. sciepub.com Similarly, modifying mesoporous silicas by grafting them with catalytic species, rather than just impregnating them, has been shown to yield more stable systems that better retain their structure and resist leaching. researchgate.net Cesium-impregnated catalysts have also been shown to be reusable without a loss of selectivity. researchgate.net The ongoing challenge is to design a catalyst that combines high activity, selectivity to this compound, long-term stability, and cost-effectiveness for large-scale production.

Table 2: Performance of Selected Recyclable Heterogeneous Catalysts

CatalystKey Performance MetricStability/Reusability NotesReferences
NaX Zeolite50% glycerol conversion with 80% selectivity to diglycerol.Leaching of sodium observed after 4-6 hours; structure destroyed after 24 hours. mdpi.com
Cs-impregnated Mesoporous Solids>90% selectivity to di- and triglycerol.Can be reused without loss of selectivity. researchgate.net
Grafted Mesoporous SolidsHigh selectivity to di- and triglycerol.Best results for stability and resistance to leaching; retain structure. researchgate.net
Sr/Al Mixed OxidesFull conversion in glycerol transesterification.Can be reused for five cycles without serious deactivation. mdpi.com

Mechanistic Understanding of Complex Polyglycerol Reaction Pathways

A deeper understanding of the reaction mechanisms governing glycerol polymerization is crucial for designing more selective catalysts and processes. The etherification of glycerol can proceed through different pathways depending on whether the catalyst is acidic or basic.

In base-catalyzed reactions, the mechanism is generally believed to involve the deprotonation of a glycerol hydroxyl group to form a highly nucleophilic alkoxide anion. mdpi.com This anion then attacks a carbon atom on a second glycerol molecule in an SN2-type reaction, forming an ether bond and eliminating a water molecule. mdpi.comresearchgate.net An alternative proposed mechanism involves the in situ formation of glycidol (B123203) from glycerol, which then undergoes ring-opening polymerization as it reacts with other hydroxyl groups in the system. researchgate.net This latter mechanism helps explain the formation of linear, branched, and cyclic structures observed in the final product. researchgate.net

In acid-catalyzed pathways, a hydroxyl group is protonated to form a good leaving group (water), potentially leading to the formation of a carbocation intermediate (an SN1-type mechanism) or a direct nucleophilic attack from a second glycerol molecule (SN2). google.commdpi.com Side reactions, such as intramolecular dehydration, can lead to the formation of cyclic ethers.

Unraveling these complex and often competing pathways is a significant challenge, especially when catalyst leaching introduces ambiguity between homogeneous and heterogeneous contributions. researchgate.net Advanced analytical and spectroscopic techniques are needed to identify reaction intermediates and clarify the precise roles of different catalytic sites in directing the reaction toward specific oligomers like this compound.

Innovation in this compound-Based Advanced Materials with Tailored Functionalities

The true value of this compound lies in its role as a versatile platform for creating advanced materials. Its polyol structure, featuring multiple hydroxyl groups, allows for extensive chemical modification to tailor its properties for a wide range of applications. qualitas1998.netnih.gov

One major area of innovation is the synthesis of polyglycerol esters (PGEs) by reacting this compound with fatty acids. These esters are nonionic surfactants and emulsifiers with tunable hydrophilic-lipophilic balance (HLB) values, making them highly valuable in the cosmetics, food, and pharmaceutical industries. qualitas1998.net

In the biomedical field, this compound and other polyglycerols are used to create biocompatible and often biodegradable polymers. researchgate.net By reacting them with diacids like adipic or sebacic acid, researchers can synthesize hyperbranched polyesters for use in drug delivery systems, tissue engineering scaffolds, and medical device coatings. cogsust.comnih.gov These polymers offer easily modifiable structures and produce non-acidic degradation products, a key advantage over materials like poly(lactic acid). nih.gov Functionalized polyglycerol has been successfully used as a platform for gene delivery. beilstein-journals.org

Furthermore, polyglycerols are being explored as building blocks for materials in high-tech sectors like additive manufacturing . Polyglycerol-based resins can be functionalized with acrylate (B77674) groups for use in 3D printing techniques like stereolithography (SLA). preprints.org By creating composites with fillers such as carbon nanotubes or graphene oxide, the thermal and mechanical properties of these materials can be significantly enhanced for structural applications. preprints.org

Table 3: Examples of this compound-Based Advanced Materials

Material ClassModification/Synthesis RouteKey FunctionalityPotential ApplicationsReferences
Polyglycerol Esters (PGEs)Esterification with fatty acids (e.g., stearic, oleic).Surfactant/EmulsifierCosmetics, food products, pharmaceuticals. qualitas1998.net
Hyperbranched PolyestersPolycondensation with dicarboxylic acids (e.g., sebacic acid).Biocompatible, biodegradable polymerDrug delivery carriers, tissue engineering, medical coatings. nih.govnih.gov
3D Printing ResinsFunctionalization with acrylate groups; composite formation.Photocurable, mechanically tunableAdditive manufacturing for structural and biomedical components. preprints.org
Functional NanocarriersConjugation to nanoparticles (e.g., nanodiamonds).Gene/drug vectorNon-viral gene and drug delivery systems. beilstein-journals.org

Advancements in Sustainable Production and Circular Economy Integration of this compound Chemistry

The production of this compound is intrinsically linked to the principles of sustainability and the circular economy. The primary feedstock, glycerol, is a low-cost, abundant byproduct of the biodiesel industry, which itself utilizes renewable resources like vegetable oils and animal fats. cogsust.comresearchgate.netnih.gov Valorizing this glycerol stream transforms a potential waste product into a valuable chemical building block, improving the economic and environmental profile of biodiesel production. mpob.gov.my

Advancements in sustainable production focus on "green chemistry" approaches. This includes the development of solvent-free reaction conditions and the use of microwave-assisted synthesis, which can dramatically shorten reaction times and reduce energy consumption. mdpi.com The shift from homogeneous to recyclable heterogeneous catalysts is another cornerstone of this effort, as it minimizes waste and simplifies product purification. mdpi.comresearchgate.net

Enzymatic synthesis, using lipases to catalyze the polymerization, represents a frontier in green production. acs.org This method operates under much milder conditions (lower temperatures and pressures) than traditional thermochemical routes, further reducing the process's energy footprint and often leading to higher selectivity with fewer byproducts.

From a circular economy perspective, the entire lifecycle is considered. ellenmacarthurfoundation.orgutm.md The process begins with a renewable biomass feedstock, which is converted into products like this compound. Many of the end-products, such as polyglycerol-based bioplastics and surfactants, are designed to be biodegradable, allowing them to return to the biosphere at the end of their life. researchgate.netnih.gov This model aims to eliminate waste, circulate materials at their highest value, and regenerate natural systems. ellenmacarthurfoundation.orgmultiresearchjournal.com

Bridging Computational and Experimental Studies for Predictive Material Design

The complexity of glycerol polymerization and the vast design space for this compound-based materials present a significant challenge for purely experimental research. Computational modeling and data-driven approaches are emerging as indispensable tools to accelerate discovery and enable predictive design.

Kinetic modeling is used to simulate the intricate network of reactions occurring during polymerization. researchgate.netmdpi.comresearchgate.net By developing mathematical models that describe the rates of elementary reaction steps, researchers can predict how changes in temperature, pressure, and catalyst concentration will affect glycerol conversion and the distribution of different oligomers. acs.orgccsenet.org This is essential for process optimization and reactor design.

For materials development, Quantitative Structure-Property Relationship (QSPR) models are being developed. These models use computational chemistry to correlate the molecular structure of a polymer with its macroscopic physical and chemical properties. By analyzing features of the polymer's repeating units, branching, and end-groups, QSPR can predict properties like glass transition temperature, solubility, and mechanical strength.

The integration of these models with machine learning (ML) and artificial intelligence (AI) algorithms represents the next step. By training ML models on existing experimental data, researchers can rapidly screen virtual libraries of potential this compound derivatives to identify candidates with desired properties before committing to laborious and expensive lab synthesis. This "inverse design" approach, where target properties are defined first to predict the required molecular structure, promises to revolutionize the development of tailored, high-performance materials from this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.